![molecular formula C21H17ClN6O2S B2574721 N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-35-4](/img/structure/B2574721.png)
N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O2S and its molecular weight is 452.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antiasthma Agents
The use of triazolopyrimidines, a class which includes compounds like N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, has been explored in the context of antiasthma agents. Medwid et al. (1990) found that specific compounds in this class are active as mediator release inhibitors, which could be potentially useful in asthma treatment. These findings were based on human basophil histamine release assays, indicating the compounds' relevance in immunological responses related to asthma (Medwid et al., 1990).
2. Insecticidal Properties
Fadda et al. (2017) investigated the insecticidal properties of various heterocycles, including those similar to N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Their research demonstrated significant insecticidal effects against the cotton leafworm, highlighting the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
3. Antimicrobial Activity
Shiradkar and Kale (2006) explored the antimicrobial properties of condensed bridgehead nitrogen heterocyclic systems, including compounds structurally related to N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Their findings suggest potential applications in developing new antimicrobial agents (Shiradkar & Kale, 2006).
4. Anticancer Potential
Kumar et al. (2019) synthesized analogs of triazolophthalazines, which share structural similarities with N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and evaluated their anticancer activity. Their study indicated that some of these compounds showed promising activity against cancer cell lines, suggesting potential applications in cancer therapy (Kumar et al., 2019).
5. Cancer Immunotherapy Applications
In the context of cancer immunotherapy, Peng et al. (2020) studied IDO1 inhibitors, a category including compounds like N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Their research contributes to the understanding of how these compounds can be used as potential cancer immunotherapeutic agents (Peng et al., 2020).
Mechanism of Action
Indole derivatives
This compound contains an indole nucleus, which is found in many important synthetic drug molecules. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
1,2,4-Triazoles
This compound also contains a 1,2,4-triazole ring. Compounds containing 1,2,4-triazole rings are known to have a wide range of biological activities. For example, some 1,2,4-triazole derivatives have been reported to have antiviral activity .
Pyridazinones
This compound contains a pyridazinone ring. Some pyridazinone derivatives are known to have anti-inflammatory and analgesic activities, mainly by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2S/c1-13(29)23-16-3-2-4-17(11-16)24-19(30)12-31-20-10-9-18-25-26-21(28(18)27-20)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJQDJFBJGQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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